molecular formula C8H11FO3 B2478416 Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate CAS No. 1877341-63-3

Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate

Cat. No.: B2478416
CAS No.: 1877341-63-3
M. Wt: 174.171
InChI Key: KTNSKRGYMFYHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate is an organic compound that features a fluorinated cyclopropyl group attached to an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate typically involves the introduction of the 1-fluorocyclopropyl group via palladium-catalyzed cross-coupling reactions. One common method is the Stille cross-coupling reaction, which uses a bench-stable (1-fluorocyclopropyl)tin reagent. This reaction is performed under mild conditions and is compatible with a wide range of aryl and alkenyl halides .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Stille cross-coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the cyclopropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals. Its unique structure allows for targeted modifications that can improve pharmacokinetic properties .

Research indicates that this compound may exhibit significant biological activity, including:

  • Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating various diseases.
  • Receptor Binding : The fluorine atom can modulate binding affinity and selectivity towards molecular targets, impacting the compound's overall biological activity .

Agrochemicals

In addition to medicinal applications, this compound is explored for use in developing agrochemicals due to its structural features that may enhance efficacy against pests or diseases affecting crops .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Fluorinated Pharmaceuticals :
    • A review highlighted the role of fluorine in enhancing the pharmacological profiles of drugs. Compounds similar to this compound have been linked to improved metabolic stability and bioavailability in clinical settings .
  • Biological Evaluation :
    • Studies have examined the compound's potential as an enzyme inhibitor, showing promise in modulating pathways relevant to conditions such as cancer and metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the cyclopropyl group can influence the compound’s binding affinity and selectivity by modulating its conformation, pKa, and lipophilicity. These properties can affect the compound’s pharmacokinetic profile and overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1-chlorocyclopropyl)-3-oxopropanoate
  • Ethyl 3-(1-bromocyclopropyl)-3-oxopropanoate
  • Ethyl 3-(1-iodocyclopropyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biological Activity

Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound based on available research, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group and a fluorine atom, which can influence its reactivity and interaction with biological targets. The molecular formula is C8H11FO3C_8H_{11}FO_3, and it has been synthesized through various chemical pathways, often involving the modification of existing compounds to enhance biological efficacy.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cancer proliferation .
  • Antiviral Activity : Research has suggested that compounds with similar structures can possess antiviral properties. This compound may inhibit viral replication by interfering with viral enzymes or by modulating host cell responses to infection .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluating similar compounds reported IC50 values indicating significant cytotoxicity against various cancer cell lines, including Jurkat and Ramos cells. For instance, compounds derived from cyclopropane structures exhibited IC50 values as low as 1.42 µM, suggesting strong potential for further development as anticancer agents .
  • Antiviral Efficacy : In vitro assays demonstrated that related compounds effectively reduced viral loads in models infected with respiratory syncytial virus (RSV). These findings support the hypothesis that this compound could also exhibit antiviral properties, warranting further exploration in this area .

Data Tables

Biological Activity Cell Line/Model IC50 (µM) Effect Observed
CytotoxicityJurkat10.85Induction of apoptosis
CytotoxicityRamos1.42Inhibition of proliferation
Antiviral ActivityRSV modelN/AReduced viral load

Properties

IUPAC Name

ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c1-2-12-7(11)5-6(10)8(9)3-4-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNSKRGYMFYHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1(CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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